

# Molecular Target Identification for Anticancer Agent 220: A Technical Overview

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## Compound of Interest

Compound Name: Anticancer agent 220

Cat. No.: B15565723

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This technical guide provides an in-depth overview of the molecular targets and mechanisms of action for compounds identified as "**Anticancer agent 220**." Initial research reveals that this designation may refer to at least two distinct chemical entities: INNO-220, a novel molecular glue degrader, and a chromanone derivative with cytotoxic properties. This document will address each compound separately, presenting available data on their biological activity, experimental protocols, and associated signaling pathways to facilitate further research and development.

## Section 1: INNO-220 - A CK1 $\alpha$ Molecular Glue Degradar

INNO-220 has been identified as a highly selective and orally bioavailable molecular glue degrader targeting Casein Kinase 1 $\alpha$  (CK1 $\alpha$ ). Its primary mechanism of action involves the activation of the p53 tumor suppressor pathway and the inhibition of NF- $\kappa$ B signaling, making it a promising candidate for the treatment of B-cell lymphomas.<sup>[1]</sup>

## Molecular Target and Mechanism of Action

INNO-220 functions by inducing the degradation of CK1 $\alpha$ . Molecular dynamics modeling has shown that INNO-220 facilitates the interaction between CK1 $\alpha$  and the CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1 $\alpha$ .<sup>[1]</sup> This degradation event disrupts the CARD11/BCL10/MALT1 (CBM) complex, a key

driver of NF- $\kappa$ B signaling in certain B-cell malignancies.[1] Specifically, INNO-220 treatment has been shown to significantly reduce the phosphorylation of CARD11 at Ser652, a critical step for the assembly and activation of the CBM complex.[1]

The degradation of CK1 $\alpha$  by INNO-220 leads to two major downstream effects:

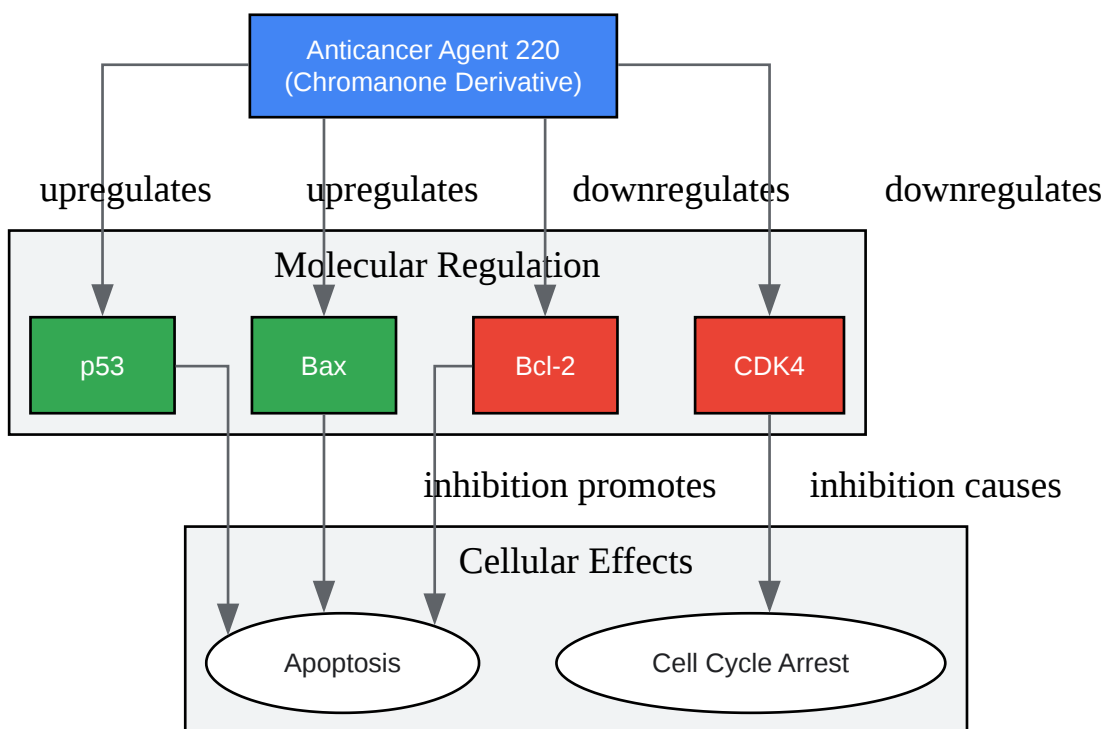
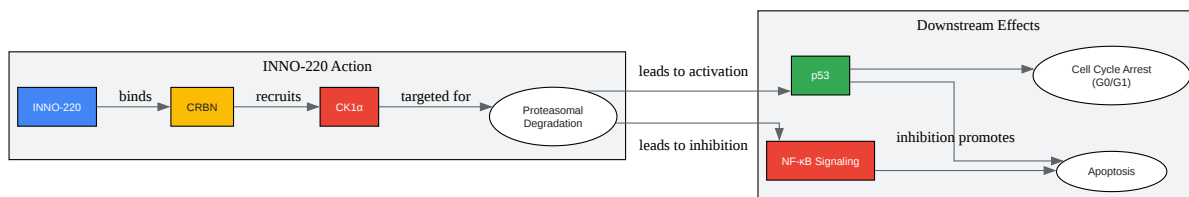
- **p53 Activation:** By an undefined mechanism, the reduction of CK1 $\alpha$  levels leads to an increase in p53 expression.[1]
- **NF- $\kappa$ B Inhibition:** INNO-220 treatment leads to a significant decrease in the phosphorylation of I $\kappa$ B $\alpha$  (at Ser32) and p65 (at Ser536), key steps in the activation of the NF- $\kappa$ B signaling pathway.[1]

## Quantitative Data

Cell Line	Cancer Type	Effect of INNO-220
OCI-Ly3	B-Cell Lymphoma	Activates p53 and inhibits NF- $\kappa$ B signaling[1]
Z-138	Mantle Cell Lymphoma (MCL)	Induces apoptosis and cell cycle arrest at G0/G1 phase[1]
OCI-Ly19	GCB-DLBCL	Induces apoptosis and cell cycle arrest at G0/G1 phase[1]

## Signaling Pathway

The proposed signaling pathway for INNO-220 is depicted below.



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## References

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